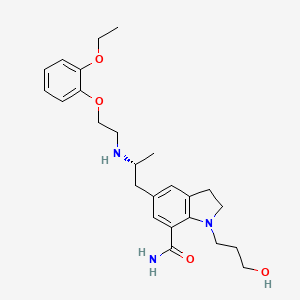![molecular formula C9H9ClN2O B1427496 [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine CAS No. 1318702-18-9](/img/structure/B1427496.png)
[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine
Overview
Description
[2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine: is a compound belonging to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It’s worth noting that benzoxazole derivatives have been used as a starting material for different mechanistic approaches in drug discovery .
Biochemical Pathways
Benzoxazole derivatives have been known to exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .
Result of Action
Some benzoxazole derivatives have shown significant anti-inflammatory and analgesic activities .
Action Environment
The synthesis of benzoxazole derivatives has been achieved under different reaction conditions and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high efficiency .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance yield and reduce reaction time. These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug discovery and development .
Industry: In the industrial sector, benzoxazole derivatives are used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various industrial applications .
Comparison with Similar Compounds
- 2-Benzoxazolinone
- 6-Chloro-1,3-benzoxazol-2(3H)-one
- 2-Amino-5-chlorophenol
Comparison: Compared to these similar compounds, [2-(6-Chloro-1,3-benzoxazol-2-yl)ethyl]amine is unique due to its specific substitution pattern and the presence of the ethylamine group. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-chloro-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBKHVWKIAHIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B1427418.png)


![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)
![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)
![2-Chloro-4-[4-(2-hydroxyethyl)piperazino]benzaldehyde](/img/structure/B1427431.png)


![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)


